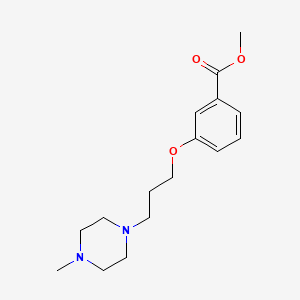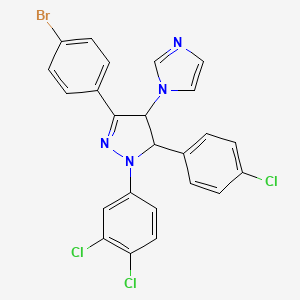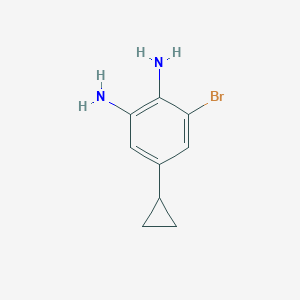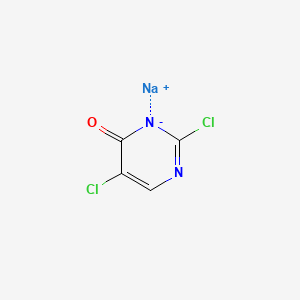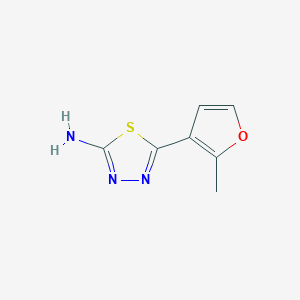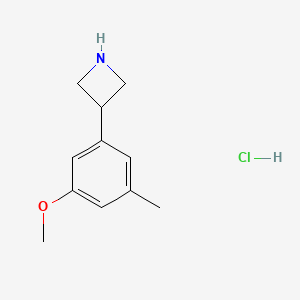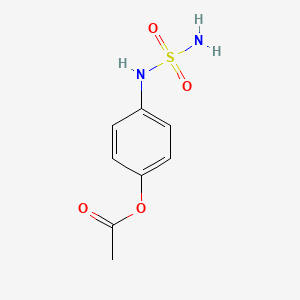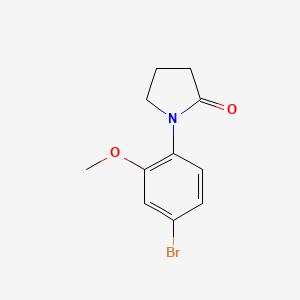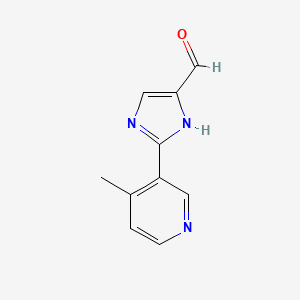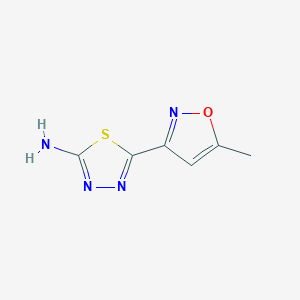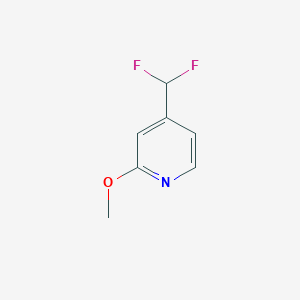
5-(2-Fluoroethyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoroethyl)thiophene-2-carbaldehyde: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluoroethyl group and an aldehyde functional group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoroethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Fluoroethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(2-Fluoroethyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Fluoroethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(2-Fluoroethyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The presence of the fluoroethyl group can enhance the biological activity and metabolic stability of the resulting compounds.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Derivatives of thiophene are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-(2-Fluoroethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The fluoroethyl group can enhance binding affinity and selectivity towards these targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes.
Comparaison Avec Des Composés Similaires
- 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
- 5-(2-Fluoroethyl)furan-2-carbaldehyde
- 5-(2-Fluoroethyl)benzaldehyde
Comparison: Compared to other similar compounds, 5-(2-Fluoroethyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluoroethyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the thiophene ring provides aromatic stability and electronic properties, while the fluoroethyl group enhances metabolic stability and biological activity.
Propriétés
Formule moléculaire |
C7H7FOS |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
5-(2-fluoroethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H7FOS/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5H,3-4H2 |
Clé InChI |
ZVZZIOIFMDQTKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C=O)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


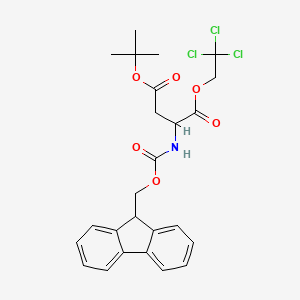
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
